N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide
N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0732973
InChI:
InChI=1S/C18H20N2O3/c1-12-7-8-13(2)17(9-12)23-11-18(22)20-16-6-4-5-15(10-16)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
SMILES:
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)NC(=O)C
Molecular Formula:
C18H20N2O3
Molecular Weight:
312.4 g/mol
N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide
CAS No.:
Cat. No.: VC0732973
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O3 |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-2-(2,5-dimethylphenoxy)acetamide |
| Standard InChI | InChI=1S/C18H20N2O3/c1-12-7-8-13(2)17(9-12)23-11-18(22)20-16-6-4-5-15(10-16)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
| Standard InChI Key | MVNHDXANYOYAJX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)NC(=O)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator